molecular formula C9H7ClN4S2 B12809695 2,1,3-Benzothiadiazol-4-amine, 5-chloro-N-(4,5-dihydro-2-thiazolyl)- CAS No. 87179-44-0

2,1,3-Benzothiadiazol-4-amine, 5-chloro-N-(4,5-dihydro-2-thiazolyl)-

Cat. No.: B12809695
CAS No.: 87179-44-0
M. Wt: 270.8 g/mol
InChI Key: NQIXPUJMLLZVJT-UHFFFAOYSA-N
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Description

2,1,3-Benzothiadiazol-4-amine, 5-chloro-N-(4,5-dihydro-2-thiazolyl)- is a chemical compound with the molecular formula C9H9ClN4S2 It is a derivative of benzothiadiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,1,3-Benzothiadiazol-4-amine, 5-chloro-N-(4,5-dihydro-2-thiazolyl)- typically involves the reaction of 5-chloro-2,1,3-benzothiadiazole with 4,5-dihydro-2-thiazolamine. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,1,3-Benzothiadiazol-4-amine, 5-chloro-N-(4,5-dihydro-2-thiazolyl)- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

2,1,3-Benzothiadiazol-4-amine, 5-chloro-N-(4,5-dihydro-2-thiazolyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,1,3-Benzothiadiazol-4-amine, 5-chloro-N-(4,5-dihydro-2-thiazolyl)- is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,1,3-Benzothiadiazol-4-amine, 5-chloro-N-(4,5-dihydro-2-thiazolyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

87179-44-0

Molecular Formula

C9H7ClN4S2

Molecular Weight

270.8 g/mol

IUPAC Name

5-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-2,1,3-benzothiadiazol-4-amine

InChI

InChI=1S/C9H7ClN4S2/c10-5-1-2-6-8(14-16-13-6)7(5)12-9-11-3-4-15-9/h1-2H,3-4H2,(H,11,12)

InChI Key

NQIXPUJMLLZVJT-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)NC2=C(C=CC3=NSN=C32)Cl

Origin of Product

United States

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